1H-4,7-Methanocyclobuta[b]indole
Description
Structural Significance and Synthetic Challenges of Polycyclic Indoles
Polycyclic indole (B1671886) frameworks are integral to a multitude of pharmaceutical agents and natural products, exhibiting a wide spectrum of biological activities. nih.govmorressier.com For instance, 3,n-fused tricyclic indoles are found in molecules like HKI 0231B, dehydrobufotenine, and tryptorubin A. nih.gov The rigid and defined spatial arrangement of substituents on these polycyclic scaffolds is often crucial for their interaction with biological targets. The construction of these intricate structures, however, presents considerable synthetic challenges. nih.govchemistryviews.org The preparation of polycyclic indoles frequently necessitates multi-step synthetic sequences and the development of novel catalytic systems to achieve high efficiency, regioselectivity, and stereoselectivity. chemistryviews.org
Key synthetic challenges in the construction of polycyclic indoles include:
Regiocontrol: The indole nucleus possesses multiple reactive sites, and controlling the position of ring fusion or annulation is a significant hurdle.
Stereocontrol: For bridged and complex fused systems, the creation of specific stereocenters requires sophisticated asymmetric synthesis strategies.
Atom Economy: Traditional multi-step syntheses can be inefficient. Modern approaches, such as domino reactions and transition-metal-catalyzed C-H activation, aim to improve atom and step economy. morressier.comacs.org
Transition metals, particularly palladium, have been extensively utilized as catalysts in the synthesis of fused indole skeletons through domino reactions. nih.gov These methods allow for the construction of multiple chemical bonds in a single operation, providing efficient access to complex polycyclic systems. For example, palladium-catalyzed intramolecular acetylene hydroarylation and Larock indole annulation are powerful strategies for assembling 3,n-fused tricyclic indoles. nih.gov
Overview of the 1H-4,7-Methanocyclobuta[b]indole Core Scaffold within Complex Architectures
The this compound scaffold represents a unique and sterically demanding polycyclic indole structure. It features a cyclobutane (B1203170) ring fused to the indole core and a methano bridge, creating a rigid, three-dimensional framework. This specific arrangement of rings is not commonly encountered in natural products, making it a novel scaffold for medicinal chemistry exploration. The inherent strain of the cyclobutane ring and the conformational constraints imposed by the methano bridge are expected to impart distinct physicochemical and biological properties to molecules incorporating this core.
Structure
3D Structure
Properties
CAS No. |
84146-11-2 |
|---|---|
Molecular Formula |
C11H7N |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
7-azatetracyclo[7.2.1.02,8.03,6]dodeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C11H7N/c1-2-7-5-6(1)10-8-3-4-9(8)12-11(7)10/h1-2,4H,3,5H2 |
InChI Key |
DYHYILYVYIMAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C1=C3C4=CC=C(C4)C3=N2 |
Origin of Product |
United States |
Synthetic Methodologies for the 1h 4,7 Methanocyclobuta B Indole System and Its Analogs
Strategic Retrosynthetic Approaches to the 1H-4,7-Methanocyclobuta[b]indole Framework
A retrosynthetic analysis of the this compound framework reveals several key disconnections that form the basis for strategic synthetic planning. The core structure can be deconstructed by considering the formation of the cyclobutane (B1203170) ring, the indole (B1671886) nucleus, and the methano bridge as separate, albeit interconnected, synthetic challenges.
Furthermore, the methano bridge itself can be a point of retrosynthetic disconnection. This leads to strategies involving intramolecular bridging reactions on a cyclobutaindole precursor. The choice of a particular retrosynthetic strategy is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the need for stereochemical control. The development of divergent synthetic strategies, which allow for the generation of a variety of analogs from a common intermediate, is also a significant consideration in modern synthetic planning. nih.gov
Cycloaddition Reactions in the Construction of the Methanocyclobutaindole Skeleton
Cycloaddition reactions are powerful tools for the construction of cyclic systems, and their application to the synthesis of the methanocyclobutaindole skeleton has been a subject of significant research. These reactions allow for the rapid assembly of the core structure with a high degree of atom economy.
Intramolecular [2+2] Cycloadditions for Cyclobutane Ring Formation
The formation of the cyclobutane ring in the this compound system is often achieved through intramolecular [2+2] cycloaddition reactions. acs.orgacs.org These reactions typically involve the photochemical or thermal activation of a suitably functionalized indole precursor containing two alkene moieties. The rigidity of the resulting fused cyclobutane ring system is a defining feature of these molecules. nih.gov
For instance, an indole derivative bearing an alkenyl side chain can undergo an intramolecular photocycloaddition to form the cyclobutane ring. acs.org The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on the indole ring and the tether connecting the two reacting double bonds. While photochemical methods are common, thermal [2+2] cycloadditions, particularly with ketenes, have also been employed in the synthesis of cyclobutane-containing scaffolds. harvard.edu The development of catalytic and enantioselective [2+2] cycloaddition methods continues to be an active area of research, aiming to provide efficient access to chiral cyclobutane-fused indole derivatives. acs.org
Indole Aryne Cycloaddition Strategies in Annulated Indole Synthesis
Indole arynes are highly reactive intermediates that can participate in cycloaddition reactions to form annulated indole systems. acs.org The generation of an aryne on the indole nucleus, typically from an ortho-dihalo or ortho-silyl triflate precursor, followed by trapping with a suitable diene or dienophile, can lead to the formation of fused ring systems. This strategy has been successfully employed in the synthesis of various carbazole (B46965) and other polycyclic indole derivatives. acs.org
While not directly forming the methanocyclobuta[b]indole skeleton in a single step, aryne cycloaddition strategies provide a powerful method for constructing the foundational annulated indole core. Subsequent modifications and bridging reactions can then be envisioned to complete the synthesis of the target molecule. The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the position of the aryne-generating groups on the indole ring. acs.org
Stereoselective Bridging Reactions and Methano Bridge Formation in this compound Analogs
The formation of the characteristic methano bridge is a critical step in the synthesis of this compound analogs. This transformation introduces significant three-dimensional complexity and rigidity to the molecular framework. Stereoselective control during this bridging reaction is paramount for accessing specific isomers of these complex molecules. nih.gov
Various strategies have been developed to install the methano bridge. One common approach involves an intramolecular cyclization of a suitably functionalized cyclobutaindole precursor. For example, a precursor bearing a leaving group and a nucleophilic carbon on opposite sides of the cyclobutane ring can undergo an intramolecular displacement to form the bridge. The stereochemistry of the final product is dictated by the relative stereochemistry of the substituents on the cyclobutane ring of the precursor.
Another approach involves the use of multicomponent reactions that simultaneously form the bridge and other parts of the polycyclic system. researchgate.net These reactions often employ transition metal catalysis to achieve high levels of stereoselectivity. The development of new catalytic systems that can efficiently and stereoselectively form the methano bridge in these complex systems remains an important goal in synthetic chemistry.
Annulation and Fused Ring System Formation on the Indole Moiety
The indole nucleus is a versatile scaffold that can be further elaborated through annulation reactions to create fused polycyclic systems. These reactions involve the construction of a new ring fused to the indole core, often leading to structures with interesting biological and material properties.
Pyrido and Pyrimido Annulation of Indoles
The fusion of pyridine (B92270) or pyrimidine (B1678525) rings to the indole framework gives rise to pyrido- and pyrimido-annulated indoles, respectively. These heterocyclic systems are of significant interest due to their presence in numerous biologically active compounds. acs.orgnih.govrsc.org
Several methods have been developed for the synthesis of these fused systems. For instance, pyrido[1,2-a]indoles can be synthesized through the reaction of 2-substituted pyridines with aryne precursors. acs.orgnih.govnih.gov This approach allows for the construction of a variety of substituted pyridoindoles in good yields.
Similarly, pyrimido[1,6-a]indolones can be prepared via Rh(III)-catalyzed C-H activation and annulation of N-carbamoylindoles with various coupling partners. acs.orgresearchgate.net This method offers a direct and efficient route to these important heterocyclic cores. The development of new catalytic systems and annulation strategies continues to expand the scope and utility of these reactions for the synthesis of complex, fused indole derivatives. researchgate.netfigshare.com
Other Polycyclic Fused Ring System Formations Relevant to the this compound Motif
The construction of complex, fused polycyclic systems that incorporate indole or related heterocyclic motifs is a significant area of synthetic chemistry. Methodologies for creating such structures are relevant to the synthesis of the rigid, strained this compound core. General strategies often involve the formation of medium-sized rings, which are synthetically challenging targets.
One powerful strategy is ring expansion, which allows for the construction of fused seven-membered ring systems. nih.govchemrxiv.orgchemrxiv.org A base-induced ring expansion has been developed as a versatile method to generate a variety of fused bicyclo[m.n.0] ring systems. nih.govchemrxiv.org This approach has been successfully applied to the total synthesis of sesquiterpenoids containing the fused bicyclo[5.3.0]decane skeleton, demonstrating its utility in creating complex polycyclic architectures. nih.govchemrxiv.orgchemrxiv.org
Cycloaddition reactions represent another key approach. An inverse electron-demand Diels-Alder (iEDDA) reaction utilizing ortho-quinone methide (o-QM) as an electron-poor diene has been explored for the synthesis of fused-ring flavonoid systems. rsc.org These reactions proceed with high regioselectivity, which is dictated by the charge distribution of the reacting partners. rsc.org Additionally, cascade reactions, such as a 1,6-hydride transfer followed by cyclization, have been employed to access polycyclic indole-fused nine-membered rings. researchgate.net Metal-free benzannulation protocols, which can form carbazole derivatives from indoles via an in-situ generated diene and a subsequent Diels-Alder reaction, also provide a relevant pathway to extend the polycyclic system of an indole core. researchgate.net
Catalytic Pathways in the Synthesis of this compound Derivatives
Catalysis is central to the efficient and selective synthesis of indole derivatives. Transition-metal catalysis and, more recently, organocatalysis have provided powerful tools for constructing the indole core and functionalizing it to build complex structures like the this compound system.
Transition metals have been extensively used to catalyze the formation of indole rings through various mechanisms, including C-H activation, cyclization, and coupling reactions.
Ruthenium Catalysis: Ruthenium catalysts are highly effective for the synthesis of indole scaffolds via C-H activation. researchgate.netmdpi.com These methods allow for the construction of substituted indoles under relatively mild conditions. mdpi.com For example, ruthenium(II)-catalyzed [4+1] and [3+2] annulation strategies have been developed to produce a variety of indole derivatives. researchgate.net A notable approach involves the Ru-catalyzed carbamoyl-directed C-H functionalization of indoles with 7-azabenzonorbornadienes, yielding aminodihydronaphthyl-substituted indoles. rsc.org Another atom-efficient method uses ruthenium to catalyze the reaction between anilines and epoxides, producing indoles with water and hydrogen as the only by-products. nih.gov Electrochemical methods have also been integrated with ruthenium catalysis to create a dehydrogenative annulation of aniline (B41778) derivatives and alkynes, where an electric current recycles the active catalyst. mdpi.com
| Catalyst System | Reactants | Reaction Type | Key Feature | Reference |
| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ / AgSbF₆ | 1-Carbamoylindoles + 7-Azabenzonorbornadienes | C-H Functionalization | Carbamoyl-directed C2-functionalization | rsc.org |
| [Ru₃(CO)₁₂] / dppf | Anilines + Epoxides | Dehydrogenative Cyclization | Highly atom-efficient | nih.gov |
| Ru(II) / Cu(OAc)₂ | N-phenyl triazines + Alkynes | Oxidative Annulation | Triazine ring as directing group | nih.gov |
| Ruthenium porphyrin | Aryl azides + Alkynes | C-H Activation | Porphyrin ligand facilitates reaction | mdpi.com |
Palladium Catalysis: Palladium catalysis is one of the most versatile tools for indole synthesis and functionalization. acs.org The Larock indole synthesis, a classic example, involves the palladium-catalyzed reaction of a 2-iodoaniline (B362364) with a disubstituted alkyne. youtube.com The mechanism proceeds through oxidative insertion of palladium(0) into the carbon-iodine bond, followed by carbopalladation of the alkyne and subsequent reductive elimination. youtube.com More modern approaches include the reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate, which avoids the need for pressurized CO gas. mdpi.com Palladium catalysts also enable the direct C3-benzylation of indoles and the regioselective oxidative homocoupling of indoles to form 2,3′-biindolyls. acs.orgacs.org
| Catalyst System | Reactants | Reaction Type | Key Feature | Reference |
| Pd(0) / Base | 2-Iodoanilines + Alkynes | Annulation (Larock) | Classic, reliable indole synthesis | youtube.com |
| PdCl₂(CH₃CN)₂ / Phenanthroline | β-Nitrostyrenes + Phenyl formate | Reductive Cyclization | Avoids use of pressurized CO | mdpi.com |
| Pd(dba)₂ / dppp (B1165662) / 1,10-Phenanthroline | 2-Nitrostyrenes + CO | N-Heteroannulation | Synthesis of 3-substituted indoles | wvu.edu |
| Pd catalyst / Cu(OAc)₂·H₂O | Indoles | Oxidative Homocoupling | Regioselective formation of 2,3′-biindolyls | acs.org |
Cobalt Catalysis: Cobalt catalysts offer a cost-effective and powerful alternative for indole synthesis. youtube.com Cobalt(III)-catalyzed C-H/N-O functionalization provides a redox-neutral pathway to indoles from anilines and nitrones. acs.org This process exhibits excellent site- and regioselectivity. acs.org Another significant cobalt-catalyzed method is the oxidative annulation of N-arylureas with internal alkynes, which tolerates a broad range of functional groups. nih.gov Cobalt has also been used for the decarbonylative C-C bond functionalization at the C3 position of indole using 1,2-diketones to generate indole-C3-acyloin derivatives. chemrxiv.org
| Catalyst System | Reactants | Reaction Type | Key Feature | Reference |
| Co(III) catalyst | Anilines + Nitrones | C-H/N-O Functionalization | Redox-neutral annulation | acs.org |
| Co(III) catalyst | N-Arylureas + Internal Alkynes | Oxidative Annulation | Urea as a directing group | nih.gov |
| Cobalt catalyst | Indoles + 1,2-Diketones | Decarbonylative Functionalization | C3-acyloin synthesis | chemrxiv.org |
In the quest for more sustainable and cost-effective synthetic methods, organocatalytic and metal-free approaches have gained significant traction. These methods avoid the use of often toxic and expensive transition metals.
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex chiral molecules derived from indoles. nih.gov Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates from 3-vinyl indoles and imino esters with high enantioselectivity. rsc.org These reactions often proceed through the activation of substrates via the formation of chiral ion pairs. The development of platform molecules like vinylindoles and indolylmethanols has enabled a wide range of organocatalytic asymmetric reactions, including cycloadditions and dearomatizations, to produce diverse indole-based chiral heterocycles. nih.gov
Metal-free conditions have also been developed for constructing polycyclic indole systems. A one-pot, metal-free benzannulation protocol allows for the synthesis of carbazoles from indoles, carbonyl compounds, and dienophiles. researchgate.net This strategy relies on the in-situ generation of a diene from the indole and carbonyl compound, which then undergoes a Diels-Alder reaction followed by oxidation. researchgate.net
Application of Green Chemistry Principles in the Synthesis of Bridged Indoles
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like bridged indoles.
Key green approaches in indole synthesis include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of highly efficient catalytic systems. Water has been employed as a green solvent for the synthesis of bis(indolyl)methanes (BIMs). beilstein-journals.org Solvent-free reactions, often facilitated by catalysts like Indium(III) triflate (In(OTf)₃), provide an efficient method for preparing novel 1,4-naphthoquinones possessing indole scaffolds. nih.govresearchgate.net This approach minimizes waste and simplifies product purification. nih.gov
Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they combine multiple reactants in a single step to form a complex product, thereby increasing atom economy and reducing the number of synthetic steps. researchgate.net An innovative two-step MCR has been developed for the de novo synthesis of the indole core from simple anilines and glyoxal (B1671930) dimethyl acetal (B89532) in ethanol, avoiding any metal catalyst. rsc.org
Furthermore, the use of photocatalysis with visible light offers a green alternative to traditional heating, enabling reactions under extremely mild conditions. rsc.org The development of conducting polymers from naturally occurring, non-toxic indoles instead of carcinogenic aniline is another example of applying green chemistry principles to create safer materials. bridgew.edu These strategies collectively contribute to making the synthesis of bridged indoles and related structures more sustainable and environmentally friendly. researchgate.net
Elucidation of Reaction Mechanisms and Mechanistic Investigations Pertaining to 1h 4,7 Methanocyclobuta B Indole Synthesis
Detailed Reaction Pathways for 1H-4,7-Methanocyclobuta[b]indole Core Formation
The formation of the this compound core likely proceeds through a domino reaction sequence. organic-chemistry.org One plausible pathway involves an intramolecular cyclization. For instance, the synthesis of polycyclic indoles has been achieved through domino reactions that include C-H functionalization at the indole (B1671886) C-3 position. organic-chemistry.org The synthesis of the bridged tetracyclic indolenine core, a structure related to this compound, has been accomplished via a gold-catalyzed desilylative cyclization. acs.org Another approach could involve a palladium-catalyzed cascade process, which has been used to create the indole skeleton through isocyanide insertion and benzylic C(sp³)–H activation. thieme-connect.com
The Fischer indole synthesis is a fundamental method for indole ring formation. Computational studies on related polycyclic indoles have shown that the reaction proceeds through a rsc.orgrsc.org-sigmatropic rearrangement, with the formation of one regioisomer being energetically favored over others. nih.gov The initial steps of indole synthesis can involve the reaction of 2-fluorotoluenes and nitriles in the presence of a strong base, leading to a domino reaction sequence. researchgate.net
The formation of the methano-bridge, a key feature of this compound, could be achieved through various cycloaddition strategies. Indole has been utilized as a building block in cycloaddition reactions to construct diverse heterocyclic frameworks. researchgate.net
Identification and Characterization of Key Mechanistic Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the synthesis of polycyclic indoles, several key intermediates have been proposed and, in some cases, isolated.
For example, in the Fischer indole synthesis of a selective androgen receptor modulator with a tetrahydrocyclopenta[b]indol-2-yl core, a bimodal rsc.orgrsc.org-sigmatropic rearrangement transition state leads to two distinct reaction intermediates. nih.gov Both of these intermediates can then proceed to form the final indole product through different mechanistic pathways. nih.gov
In gold-catalyzed reactions of 3-propargylindoles, an α,β-unsaturated gold-carbene intermediate is formed after a 1,2-indole migration. acs.org This highly reactive species can then undergo various subsequent reactions depending on the substituents. acs.org
Palladium-catalyzed syntheses of indoles often involve the formation of palladacycle intermediates. For instance, in the cyclization of N-arylamines, an α-palladated imine intermediate is formed, which then undergoes intramolecular aromatic C–H palladation to create a palladacycle that leads to the indole product. thieme-connect.com Similarly, in a palladium-catalyzed C4-selective alkynylation of indoles, a C4-selective palladacycle intermediate was prepared and its structure confirmed, providing explicit proof of the regioselectivity. acs.org
In some cases, intermediates can be reactive species like C3-aminomethylated indoles, which can facilitate further transformations through radical or electrophilic addition pathways. researchgate.net The formation of a five-membered cobaltacycle has been confirmed by electrospray ionization mass spectrometry in a cobalt-catalyzed cascade cyclization. researchgate.net
The table below summarizes some of the key intermediates identified in polycyclic indole synthesis:
| Intermediate Type | Reaction Type | Role in Synthesis |
| rsc.orgrsc.org-Sigmatropic Rearrangement Transition State | Fischer Indole Synthesis | Determines regioselectivity of indole formation. nih.gov |
| α,β-Unsaturated Gold-Carbene | Gold-Catalyzed Cyclization | Highly reactive species that undergoes further transformations. acs.org |
| Palladacycle | Palladium-Catalyzed C-H Functionalization | Key intermediate in the formation of the indole ring. thieme-connect.comacs.org |
| C3-Aminomethylated Indole | Multicomponent Reactions | Reactive species facilitating further bond formation. researchgate.net |
| Cobaltacycle | Cobalt-Catalyzed Cyclization | Confirmed intermediate in a cascade reaction pathway. researchgate.net |
Investigations of Rearrangement Reactions (e.g., Pummerer-type, Cope Rearrangements) in Polycyclic Indole Synthesis
Rearrangement reactions are powerful tools in organic synthesis for constructing complex molecular architectures from simpler precursors. In the context of polycyclic indole synthesis, both Pummerer-type and Cope rearrangements have been investigated.
Pummerer-type Rearrangements: The Pummerer rearrangement involves the transformation of a sulfoxide (B87167) into an α-acyloxythioether. wikipedia.org This reaction has been extended to the oxidative cyclization of indole derivatives. nih.gov Specifically, treating 2-(phenylsulfinyl)indoles that have a nucleophile at the C(3) position with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and lutidine initiates a Pummerer-like cyclization. nih.gov This process yields 3,3-spirocyclic-2-(phenylthio)indolenine products, which can be subsequently hydrolyzed to form 3,3-spirocyclic oxindoles. nih.gov This strategy provides a method for controlling nucleophilic addition at the C(3) position of the indole. acs.org
Cope Rearrangements: The Cope rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org This pericyclic reaction has been identified as a key biosynthetic transformation in the formation of hapalindole alkaloids, which are complex polycyclic indole natural products. nih.gov In this biosynthetic pathway, a common intermediate undergoes a Cope rearrangement followed by a cyclization cascade to generate the tetracyclic core. nih.gov Computational studies suggest that this rearrangement can be facilitated by acid catalysis within the enzyme's active site. nih.gov The Cope rearrangement is also utilized in synthetic strategies; for example, a reverse aromatic Cope rearrangement of 2-allyl-3-alkylideneindolines has been used to synthesize α-allyl-3-indole acetate (B1210297) derivatives. organic-chemistry.org
The following table highlights the key features of these rearrangement reactions in polycyclic indole synthesis:
| Rearrangement Type | Key Transformation | Application in Indole Synthesis |
| Pummerer-type | Sulfoxide to α-acyloxythioether | Oxidative cyclization of C(3)-substituted indoles. nih.gov |
| Cope | rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene | Biosynthesis and synthesis of complex polycyclic indole alkaloids. nih.govorganic-chemistry.org |
Mechanistic Aspects of C-H Functionalization in Bridged Indole Systems
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom economy. chim.it In bridged indole systems like this compound, the regioselective functionalization of specific C-H bonds presents a significant challenge due to the presence of multiple, often similarly reactive, C-H bonds. chim.itnih.gov
The indole ring itself has two main regions for C-H functionalization: the more reactive pyrrole (B145914) ring (C2 and C3 positions) and the less reactive benzene (B151609) ring (C4 to C7 positions). chim.it Achieving functionalization on the benzene portion, which is relevant for modifying the bridged framework, typically requires specific strategies. nih.gov
One of the most common and effective strategies is the use of a directing group . nih.govacs.org This group is temporarily installed on the indole nitrogen or another position and coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its activation. wikipedia.org Various directing groups have been developed to achieve site-selective functionalization at the C4, C5, C6, and C7 positions of the indole ring. nih.gov For instance, an aldehyde group at the C3 position has been used as a directing group for ruthenium-catalyzed C4-alkenylation. acs.org
The mechanism of C-H activation by a transition metal catalyst generally falls into a few categories: oxidative addition, electrophilic activation, and sigma-bond metathesis. rutgers.edutamu.edu In many catalytic cycles involving palladium, the proposed mechanism involves the coordination of the catalyst to the directing group, followed by C-H activation at a specific position to form a metallacycle intermediate. nih.gov This is followed by oxidative addition of a coupling partner, and then reductive elimination to form the new C-C or C-heteroatom bond and regenerate the active catalyst. nih.gov
Computational studies have been instrumental in understanding the regioselectivity of these reactions. For example, DFT calculations have been used to determine the energy barriers for C-H activation at different positions of the indole ring, helping to explain the observed regioselectivity in palladium-catalyzed C4-alkynylation. acs.org
The table below summarizes mechanistic aspects of C-H functionalization in indole systems:
| Mechanistic Aspect | Description | Example |
| Directing Group Strategy | A functional group guides a metal catalyst to a specific C-H bond. nih.gov | Aldehyde group at C3 directs Ru-catalyzed C4-alkenylation. acs.org |
| Metallacycle Intermediate | A cyclic intermediate containing a metal-carbon bond is formed. nih.gov | A palladacycle is formed in Pd-catalyzed C4-functionalization. acs.org |
| Oxidative Addition | A low-valent metal center inserts into a C-H bond, increasing its oxidation state. wikipedia.org | A common step in many Pd-catalyzed cross-coupling reactions. nih.gov |
| Reductive Elimination | The final step in many catalytic cycles where the product is formed and the catalyst is regenerated. nih.gov | Formation of the C-C bond and regeneration of Pd(0). nih.gov |
| Computational Studies | Theoretical calculations used to understand reaction pathways and selectivity. acs.org | DFT calculations showing the energetic preference for C4-activation. acs.org |
Role of Catalysts in Directing Reaction Regioselectivity and Stereoselectivity
Catalysts play a pivotal role in the synthesis of complex molecules like this compound by controlling both the regioselectivity (where the reaction occurs) and the stereoselectivity (the 3D arrangement of atoms).
Regioselectivity: In indole chemistry, controlling regioselectivity is crucial due to the multiple reactive sites. rsc.org Transition metal catalysts, often in conjunction with directing groups, are instrumental in achieving site-selective C-H functionalization. nih.gov For example, palladium catalysts have been used for the C4-arylation of indoles, with the regioselectivity being directed by a pivaloyl group at the C3 position. nih.gov Similarly, ruthenium catalysts have been employed for the highly regioselective C4-functionalization of indoles using an aldehyde as the directing group. acs.org The choice of ligand on the metal catalyst can also dramatically switch the regioselectivity. In the oxidative Heck reaction of indole, using different ligands can switch the reaction from being C3-selective to C2-selective. rsc.org
Stereoselectivity: For molecules with chiral centers, such as those that could be derived from this compound, controlling the stereochemistry is paramount. This is often achieved through asymmetric catalysis, using chiral catalysts or ligands. numberanalytics.com For instance, dinuclear zinc-ProPhenol complexes have been used to catalyze the enantioselective N-alkylation of indoles with high enantiomeric ratios. nih.gov In the synthesis of polycyclic indoles, a sequential catalysis approach using a gold complex and a chiral nitrogen-containing Lewis base has been employed to construct polycyclic indoles with high stereoselectivity through a rearrangement/[4+2] cycloaddition sequence. nih.gov
The choice of catalyst can also influence the stereochemical outcome of rearrangement reactions. In gold(I)-catalyzed tandem reactions of 3-propargylindoles, the presence of silver salts was found to modify the diastereoselectivity of the resulting cyclopropanation. acs.org
The following table summarizes the role of catalysts in controlling selectivity in indole synthesis:
| Selectivity | Catalytic Strategy | Example |
| Regioselectivity | Directing Groups with Metal Catalysts | Pd-catalyzed C4-arylation using a C3-pivaloyl directing group. nih.gov |
| Ligand Control | Switching from C3 to C2 selectivity in the oxidative Heck reaction of indole by changing the ligand. rsc.org | |
| Stereoselectivity | Chiral Metal Complexes | Enantioselective N-alkylation of indoles using a dinuclear zinc-ProPhenol catalyst. nih.gov |
| Sequential Catalysis with Chiral Catalysts | Gold complex and a chiral Lewis base for stereoselective polycyclic indole synthesis. nih.gov | |
| Additives Modifying Stereochemistry | Silver salts altering the diastereoselectivity in gold-catalyzed cyclopropanations. acs.org |
Advanced Spectroscopic and Spectrometric Characterization of 1h 4,7 Methanocyclobuta B Indole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of complex organic molecules like 1H-4,7-Methanocyclobuta[b]indole. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning the proton (¹H) and carbon (¹³C) chemical shifts, providing a detailed map of the molecular framework. ipb.ptmendeley.com
The complexity of fused ring systems in indole (B1671886) derivatives often leads to overlapping signals in 1D NMR spectra, making unambiguous assignments challenging. nih.gov To overcome this, a suite of 2D NMR experiments is employed to unravel the intricate network of scalar and dipolar couplings within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (J-coupling), typically over two to three bonds. sdsu.edu By revealing the ¹H-¹H connectivity, COSY helps to trace out the spin systems within the molecule, such as the protons on the cyclobutane (B1203170) and indole rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It is a powerful tool for assigning the carbon signals based on the assignments of their attached protons, which are generally more straightforward to determine.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, irrespective of their bonding. acdlabs.com It is particularly valuable for determining the relative stereochemistry of the molecule.
The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, which is a critical first step in the comprehensive characterization of this compound and its derivatives. researchgate.netscience.gov
Table 1: Representative NMR Data for Indole Derivatives
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Key HMBC Correlations |
| 3-Cyclohexyl-7-ethyl-1H-indole rsc.org | 7.90 (s, 1H), 7.61 (d, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 6.97 (d, J = 4.0 Hz, 1H), 2.90 (q, J = 8.0 Hz, 3H), 2.19 (d, J = 4.0 Hz, 1H), 1.94-1.92 (m, 2H), 1.88-1.84 (m, 1H), 1.55 (t, J = 8.0 Hz, 4H), 1.43 (t, J = 8.0 Hz, 4H) | 135.3, 126.6, 126.5, 123.7, 120.3, 119.3, 117.2, 35.6, 34.1, 27.0, 26.6, 24.1, 13.9 | Not explicitly detailed in the source. |
| 3-(4-Phenylcyclohexyl)-1H-indole rsc.org | 7.92 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.42-7.35 (m, 5H), 7.35-7.25 (m, 2H), 7.19 (t, J = 4.0 Hz, 1H), 7.03 (s, 1H), 3.00(t, J = 8.0 Hz, 1H), 2.71 (d, J = 12.0 Hz, 2H), 2.12 (d, J = 12.0 Hz, 2H), 1.84-1.69 (sextet, J = 12.0 Hz, 4H) | 147.8, 136.5, 128.5, 127.0, 126.9, 126.0, 122.6, 121.5, 119.5, 119.4, 119.1, 111.2, 44.5, 35.1, 34.7, 34.2 | Not explicitly detailed in the source. |
| 1-Methyl-3-(4-phenylcyclohexyl)-1H-indole rsc.org | 7.67-7.65 (m, 1H), 7.29-7.17 (m, 7H), 7.10-7.06 (m, 1H), 6.77 (s, 1H), 3.65 (s, 3H), 2.90 (s, 1H), 2.60 (s, 1H), 2.23 (d, J = 8.0 Hz, 2H), 2.00 (s, 2H), 1.69-1.61 (m, 4H) | 147.9, 137.4, 128.6, 127.4, 127.2, 126.2, 124.6, 121.7, 121.3, 119.7, 118.7, 109.5, 44.7, 35.3, 34.9, 34.6, 32.8 | Not explicitly detailed in the source. |
The rigid, three-dimensional structure of this compound presents a significant stereochemical challenge. NOESY is the primary NMR technique for determining the relative configuration of such molecules. longdom.org This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). acdlabs.com
For this compound, key NOE correlations would be expected between the protons of the methano bridge and the adjacent protons on the cyclobutane and indole moieties. The presence or absence of specific NOE cross-peaks allows for the definitive assignment of the stereochemistry at the chiral centers. For instance, an NOE between a proton on the methano bridge and a proton on the indole ring would establish their facial relationship. The analysis of a series of such correlations can build a complete and accurate 3D model of the molecule in solution. sapub.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. slideshare.netslideshare.net
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the N-H stretching vibration of the indole ring, typically in the region of 3400-3500 cm⁻¹. nih.govnih.gov The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the indole ring are expected in the 1450-1600 cm⁻¹ region. scialert.net The presence of the strained cyclobutane ring may also give rise to characteristic vibrations.
The combination of FT-IR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational profile of the molecule. researchgate.netnih.gov
Table 2: Characteristic Vibrational Frequencies for Indole Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| N-H Stretch | 3400 - 3500 | nih.govnih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | rsc.org |
| Aliphatic C-H Stretch | 2850 - 3000 | rsc.org |
| C=C Stretch (Aromatic) | 1450 - 1600 | scialert.net |
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. dtu.dk By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce the elemental composition. This is particularly important for confirming the identity of a newly synthesized or isolated compound like this compound.
In addition to providing the molecular formula, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. nih.govscirp.org By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to gain structural information. The fragmentation pattern of this compound would likely involve characteristic losses of small neutral molecules or radicals from the cyclobutane and indole moieties, providing further confirmation of the proposed structure.
Table 3: Mass Spectrometric Data for an Indole Derivative
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 3-(4-Phenylcyclohexyl)-1H-indole | ESI | 290.1909 | 290.1904 | rsc.org |
X-ray Crystallography for Definitive Absolute Stereochemistry and Three-Dimensional Conformation
While NMR techniques can provide excellent information about the relative stereochemistry and solution-state conformation, X-ray crystallography offers the unambiguous determination of the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. nih.govmdpi.com
For a complex, chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the ultimate proof of its structure. The resulting crystal structure would provide highly accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the fused ring system. Furthermore, if the crystallization is performed on an enantiomerically pure sample, the absolute configuration of each stereocenter can be definitively established. acs.org This level of structural detail is invaluable for understanding the molecule's properties and potential interactions with biological targets.
Computational Chemistry and Theoretical Studies on 1h 4,7 Methanocyclobuta B Indole
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules. A DFT study of 1H-4,7-Methanocyclobuta[b]indole would involve calculating the electron density to determine the molecule's ground-state energy, optimized geometry, and the distribution of electrons. From these fundamental calculations, key properties such as the total energy, ionization potential, and electron affinity could be derived to assess its thermodynamic stability. Furthermore, reactivity descriptors like the Fukui function and local softness could be computed to predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in determining a molecule's reactivity. For this compound, an FMO analysis would reveal the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. The spatial distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO's distribution would highlight sites for nucleophilic attack. This analysis is fundamental for predicting the outcomes of pericyclic reactions and other chemical transformations.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. By transforming the complex molecular orbitals into localized bonds and lone pairs, NBO analysis offers a chemically intuitive understanding of the electronic structure. For this compound, this method would quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization. Importantly, NBO analysis can reveal hyperconjugative interactions, which are crucial for understanding the stability and conformational preferences of the molecule. These interactions involve the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry allows for the prediction of various spectroscopic properties. For this compound, DFT calculations could be employed to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values, when compared to experimental data, can aid in structure elucidation. Similarly, the calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. The theoretical spectrum provides a basis for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups and molecular motions.
Elucidation of Reaction Pathway Energetics and Transition State Geometries
Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this would involve identifying the structures of transition states and calculating the activation energies for various potential reactions. By determining the energetics of reaction pathways, chemists can predict the feasibility and selectivity of different synthetic routes. This understanding is crucial for optimizing reaction conditions and designing efficient syntheses.
Investigation of Nonlinear Optical (NLO) Properties through Theoretical Calculations
Molecules with extended π-systems and significant charge-transfer characteristics can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. Theoretical calculations can predict the first and second hyperpolarizabilities (β and γ) of a molecule, which are measures of its NLO response. A computational study of this compound would assess its potential as an NLO material by calculating these properties. The results would depend on factors such as the molecule's asymmetry, the extent of electron delocalization, and the presence of donor-acceptor groups.
Scientific Literature Lacks Data on this compound and its Derivatives
Despite a thorough search of scientific databases and literature, no specific information is publicly available on the chemical compound this compound or its derivatization. Consequently, the generation of a detailed article focusing on its functionalization strategies, as requested, is not possible at this time.
Extensive searches for "this compound" and related terms such as "methanocyclobutaindole" and "cyclobutaindole" did not yield any primary research articles, synthetic protocols, or detailed characterization data. This suggests that this particular heterocyclic scaffold is either a novel compound that has not yet been described in the peer-reviewed literature or a theoretical structure that has not been synthesized.
Without access to primary research data, any attempt to construct an article on the derivatization and functionalization of this compound would be purely speculative and would not meet the standards of scientific accuracy.
Therefore, the following sections of the requested article cannot be provided:
Derivatization and Functionalization Strategies of the 1h 4,7 Methanocyclobuta B Indole Scaffold
Development of Diverse Analog Libraries Based on the 1H-4,7-Methanocyclobuta[b]indole Framework
Further research and publication in the field of synthetic organic and medicinal chemistry may, in the future, shed light on the synthesis and reactivity of this and related compounds. Until then, the chemical space around the this compound scaffold remains unexplored in the public scientific domain.
Table of Compounds Mentioned:
Since no specific derivatives of this compound could be discussed, a table of compound names as requested in the prompt cannot be generated.
Future Research Directions and Emerging Challenges in the Field of 1h 4,7 Methanocyclobuta B Indole Chemistry
Development of Novel and Efficient Synthetic Methodologies for Highly Strained Systems
The synthesis of molecules containing strained rings is a significant challenge in organic chemistry. google.comacs.org The construction of the 1H-4,7-Methanocyclobuta[b]indole framework would necessitate the development of novel and highly efficient synthetic strategies to overcome the substantial ring strain inherent in the fused methanocyclobutane system.
Current approaches to synthesizing strained polycyclic systems often rely on photochemical methods, such as intramolecular [2+2] cycloadditions, or transition-metal-catalyzed reactions that can facilitate the formation of four-membered rings. bohrium.comnih.gov For instance, the synthesis of cyclobutane-fused indolines has been achieved through photocatalytic intermolecular [2+2] cycloaddition of indoles. bohrium.com Additionally, the synthesis of indole-fused bicyclo[2.2.1]heptane skeletons, which share the bridged structural motif, has been accomplished through Diels-Alder reactions. nih.govrsc.org
However, the direct construction of the methano-bridged cyclobutane (B1203170) fused to an indole (B1671886) presents a higher level of difficulty. Future research will likely focus on developing tandem or cascade reactions that can build this complex architecture in a single step from readily available starting materials. Biogenetically inspired syntheses, which mimic the way nature constructs complex molecules, could also provide a powerful avenue for exploration. nih.govcapes.gov.br The development of methods for the late-stage functionalization of such a rigid scaffold would also be a critical area of investigation, allowing for the generation of a library of derivatives for various applications.
Deepening Mechanistic Understanding through Advanced Experimental and Computational Techniques
A thorough understanding of the reaction mechanisms leading to and involving this compound is crucial for optimizing its synthesis and predicting its reactivity. The high degree of strain in the molecule is expected to lead to unusual electronic properties and reaction pathways.
Advanced experimental techniques will be indispensable in elucidating these mechanisms. In-situ spectroscopic methods, such as time-resolved NMR and IR spectroscopy, can provide real-time information on the formation of transient intermediates. Isotopic labeling studies can be employed to trace the movement of atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms. For example, such techniques have been instrumental in understanding the transannular cyclization reactions in the synthesis of complex indole alkaloids. nih.gov
Computational chemistry will play an equally vital role. mdpi.comresearchgate.netnih.gov Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the strain energy of the molecule. acs.orgnih.gov These computational studies can provide insights that are difficult or impossible to obtain through experiments alone, such as the precise geometry of transition states. The combination of experimental and computational approaches will be essential for a comprehensive understanding of the chemistry of this unique heterocyclic system.
Exploration of New Applications in Advanced Organic Materials and Chemical Biology Tool Development
The rigid, three-dimensional structure of this compound makes it an intriguing candidate for applications in materials science and chemical biology. The conformational restriction imposed by the methano-bridged cyclobutane ring could lead to unique photophysical or electronic properties.
In the realm of advanced organic materials, polycyclic aromatic hydrocarbons and their heterocyclic analogues are known to exhibit interesting electronic and photophysical properties. rsc.orgmdpi.com The defined orientation of the indole chromophore within the rigid framework of this compound could lead to materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In chemical biology, conformationally restricted analogues of biologically active molecules are valuable tools for probing protein-ligand interactions. nih.govnih.gov The indole nucleus is a key component of many neurotransmitters and drugs that target the central nervous system. nih.gov A rigid analogue like this compound could be used to design highly selective ligands for specific receptor subtypes, potentially leading to the development of new therapeutic agents with improved efficacy and reduced side effects. nih.gov Its unique shape could also be exploited in the development of novel molecular probes for bioimaging applications.
Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction
Furthermore, ML models are being developed to predict the outcomes of chemical reactions, including yields and stereoselectivity. rsc.orgchemrxiv.org These predictive models can help chemists to prioritize synthetic routes and optimize reaction conditions, saving time and resources. The development of ML models specifically trained on reactions involving strained or polycyclic systems will be crucial for their successful application to the synthesis of this compound. acs.orgacs.orgnih.gov As AI and ML continue to evolve, they will undoubtedly become indispensable tools in the design and synthesis of next-generation complex molecules. nih.gov
Q & A
Q. What are the foundational synthetic routes for 1H-4,7-Methanocyclobuta[b]indole?
The synthesis often involves cyclization strategies adapted from indole chemistry. For example, acid-induced cyclization of pre-functionalized intermediates (e.g., using POCl₃ in chlorobenzene) or lithium-mediated reactions (e.g., C-2 lithiation of ethyl glyoxylate followed by quenching with aldehydes) can yield fused indole systems. These methods are analogous to those used for furo[3,4-b]indole synthesis . Fischer indole synthesis, a classical approach for indole derivatives, may also serve as a starting point .
Q. Which spectroscopic techniques are critical for structural validation of this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing methano-bridge protons vs. aromatic indole protons) .
- HRMS : For precise molecular weight determination.
- IR Spectroscopy : To identify functional groups (e.g., carbonyls, amines).
- X-ray crystallography : For unambiguous confirmation of fused-ring geometry, as demonstrated in studies of indole barbiturates .
Q. What in vitro assays are used to screen bioactivity of indole derivatives like this compound?
Common assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
